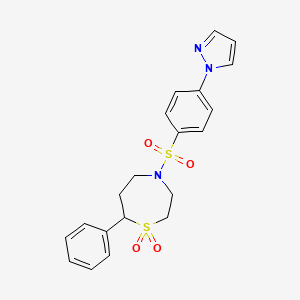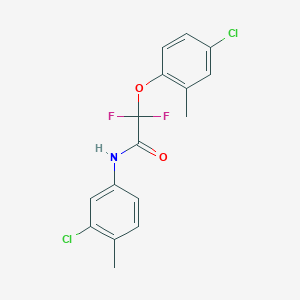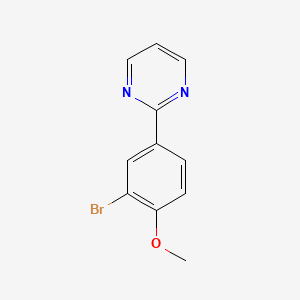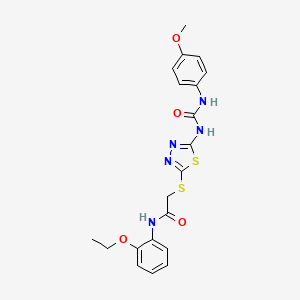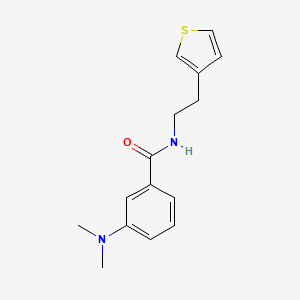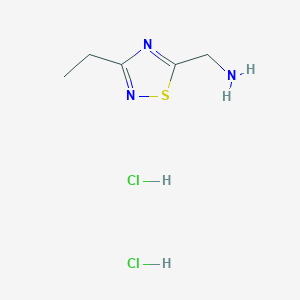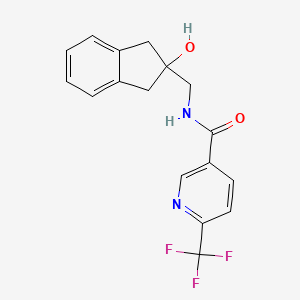
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H15F3N2O2 and its molecular weight is 336.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NNMT and Metabolic Regulation
NNMT catalyzes the methylation of nicotinamide and other pyridines, influencing metabolic pathways in the liver and adipose tissue. The enzyme's role extends beyond merely clearing vitamin B3 derivatives, impacting metabolic health, obesity, and diabetes. High variability in NNMT expression correlates with metabolic parameters, suggesting its potential as a target for metabolic disease therapy (Hong et al., 2015). Furthermore, NNMT's activity affects the methylation potential in cells, linking overexpression to diseases such as cancers, Parkinson's disease, diabetes, and obesity (van Haren et al., 2016).
NNMT Inhibitors and Therapeutic Potential
The development of NNMT inhibitors is a promising avenue for therapeutic interventions in metabolic disorders and cancer. Small molecule inhibitors, such as JBSNF-000088, have demonstrated the ability to modulate metabolic pathways, offering potential treatments for obesity and type-2 diabetes (Kannt et al., 2018). The discovery and characterization of bisubstrate inhibitors highlight the enzyme's importance in disease states and the potential for targeted drug development (Babault et al., 2018).
Impact on Epigenetic Remodeling and Cancer
NNMT influences the methylation landscape in cancer cells, affecting epigenetic states and the expression of pro-tumorigenic genes. This underscores NNMT's role in cancer progression and the potential for targeting NNMT to alter cancer cell metabolism (Ulanovskaya et al., 2013).
NNMT and Herbicidal Activity
Research has also explored the herbicidal activity of nicotinamide derivatives, suggesting the potential of NNMT-related compounds in agricultural applications. The synthesis and study of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid reveal promising herbicidal properties, indicating a broader scope of application beyond biomedical research (Yu et al., 2021).
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)14-6-5-13(9-21-14)15(23)22-10-16(24)7-11-3-1-2-4-12(11)8-16/h1-6,9,24H,7-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODZBZFENPPUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2730271.png)
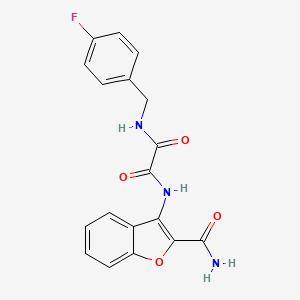
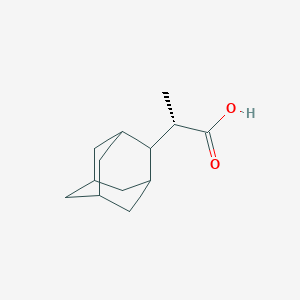
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2730274.png)
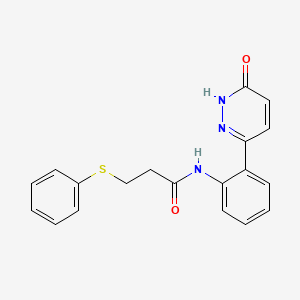
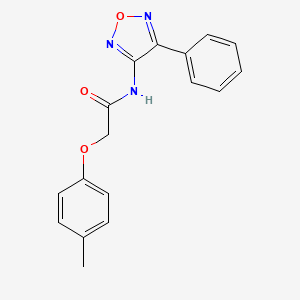
![Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate](/img/structure/B2730280.png)
![6-ethyl 3-methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2730281.png)
